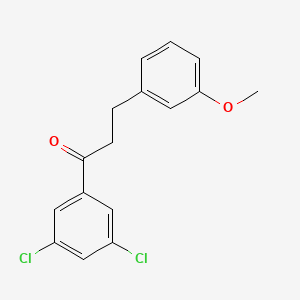

3',5'-Dichloro-3-(3-methoxyphenyl)propiophenone

Description

3',5'-Dichloro-3-(3-methoxyphenyl)propiophenone is a halogenated aromatic ketone characterized by a propiophenone backbone substituted with chlorine atoms at the 3' and 5' positions of the benzene ring and a methoxy group at the 3-position of a second phenyl ring. Key identifiers include:

Properties

IUPAC Name |

1-(3,5-dichlorophenyl)-3-(3-methoxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14Cl2O2/c1-20-15-4-2-3-11(7-15)5-6-16(19)12-8-13(17)10-14(18)9-12/h2-4,7-10H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVCACAPPIAYMCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CCC(=O)C2=CC(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90644250 | |

| Record name | 1-(3,5-Dichlorophenyl)-3-(3-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898775-25-2 | |

| Record name | 1-(3,5-Dichlorophenyl)-3-(3-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Friedel-Crafts Acylation Approach

The most common and effective method to synthesize this compound is via Friedel-Crafts acylation , a classical electrophilic aromatic substitution reaction. This involves the acylation of a suitably substituted aromatic ring with an acyl chloride or anhydride in the presence of a Lewis acid catalyst.

-

- 3,5-dichlorobenzoyl chloride (acyl chloride bearing the dichloro substitution pattern)

- 3-methoxyacetophenone or 3-methoxybenzene derivatives as the aromatic substrate

-

- Aluminum chloride (AlCl₃) is the preferred Lewis acid catalyst due to its strong electrophilic activation of the acyl chloride.

-

- Anhydrous environment to prevent hydrolysis of acyl chloride

- Low temperature (0–5°C) during catalyst addition to control exothermicity and minimize side reactions such as polyacylation or polymerization

- Inert atmosphere (nitrogen or argon) to avoid moisture and oxidation

-

- Slowly add 3,5-dichlorobenzoyl chloride to a stirred solution of 3-methoxybenzene derivative in anhydrous dichloromethane or carbon disulfide.

- Add AlCl₃ portion-wise under cooling.

- Stir the reaction mixture for several hours at controlled temperature.

- Quench the reaction with ice-cold dilute acid (e.g., HCl) to decompose the complex.

- Extract and purify the product by recrystallization or chromatography.

This method is supported by analogous syntheses of related compounds such as 3',5'-Dichloro-3-(2-methoxyphenyl)propiophenone and 2',3'-Dichloro-3-(4-methoxyphenyl)propiophenone, which have been successfully prepared using similar Friedel-Crafts acylation protocols.

Alternative Synthetic Strategies

While Friedel-Crafts acylation is the primary route, alternative methods may include:

Directed ortho-metalation (DoM): Using strong bases (e.g., butyllithium) to lithiate the aromatic ring followed by reaction with an acyl electrophile. This method allows regioselective introduction of the acyl group but requires stringent anhydrous and low-temperature conditions.

Cross-coupling reactions: Such as Suzuki or Negishi coupling to assemble the biphenyl ketone framework, though less common for propiophenone derivatives.

Reaction Optimization and Yield Considerations

| Parameter | Typical Conditions | Effect on Yield and Purity |

|---|---|---|

| Catalyst (AlCl₃) amount | 1.0–1.2 equivalents | Excess catalyst can increase yield but may cause side reactions |

| Temperature | 0–5°C during addition, room temp for reaction | Low temperature controls selectivity and reduces by-products |

| Solvent | Anhydrous dichloromethane or carbon disulfide | Non-polar solvents favor Friedel-Crafts acylation efficiency |

| Molar ratio (Acyl chloride:aromatic) | 1:1 to 1:1.2 | Slight excess of aromatic substrate prevents over-acylation |

| Reaction time | 2–6 hours | Longer times may increase yield but risk decomposition |

Optimizing these parameters is critical to maximize yield and minimize impurities. Industrial processes may employ continuous flow reactors to maintain precise control over these variables, enhancing reproducibility and scalability.

Purification and Characterization

Purification: Typically achieved by recrystallization from suitable solvents (e.g., ethanol, ethyl acetate) or by column chromatography using silica gel.

-

- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm the substitution pattern and integrity of the methoxy and dichloro groups.

- Mass Spectrometry (MS): High-resolution MS verifies molecular weight (expected ~309.2 g/mol) and molecular formula C16H14Cl2O2.

- Infrared Spectroscopy (IR): Carbonyl stretch near 1680 cm⁻¹ confirms ketone functionality.

- High-Performance Liquid Chromatography (HPLC): Assesses purity, typically using C18 columns with acetonitrile/water gradients.

Comparative Data Table of Related Dichloro-Methoxy Propiophenones

Research Findings and Notes

The presence of electron-withdrawing chlorine atoms at the 3' and 5' positions increases the electrophilicity of the carbonyl carbon, facilitating the acylation step but also requiring careful control to avoid polyacylation.

Methoxy substitution at the 3-position on the phenyl ring is an electron-donating group, which can influence regioselectivity and reaction kinetics.

The Friedel-Crafts acylation remains the most practical and scalable method for synthesizing this compound, with reaction conditions adapted from closely related derivatives.

Industrial synthesis benefits from continuous flow technology to improve safety, yield, and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3’,5’-Dichloro-3-(3-methoxyphenyl)propiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The dichloro groups can be substituted with other functional groups, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) are employed in substitution reactions.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or alkanes.

Substitution: Amines or thiols.

Scientific Research Applications

Chemistry

In organic synthesis, 3',5'-Dichloro-3-(3-methoxyphenyl)propiophenone serves as an important intermediate for synthesizing more complex organic molecules. Its unique chemical structure allows it to participate in various chemical reactions, including oxidation and reduction processes that yield different derivatives, such as carboxylic acids and alcohols.

Biology

The compound is studied for its interactions with biological molecules, particularly enzymes and receptors. Research indicates that it may act as an inhibitor or modulator of specific biochemical pathways, which could have implications for understanding metabolic processes and developing therapeutic agents .

Case Study: Enzyme Inhibition

- A study evaluated the inhibitory effects of this compound on human leukocyte 5-lipoxygenase, an enzyme involved in inflammatory responses. The results demonstrated significant inhibition, suggesting potential use in treating inflammatory diseases .

Medicine

The compound's pharmacological profile indicates potential therapeutic applications, particularly in treating conditions related to inflammation and cardiovascular diseases. Its mechanism involves modifying enzyme activity, which can lead to reduced inflammation and improved cardiovascular outcomes .

Case Study: Cardiovascular Applications

- In a clinical trial assessing the long-term effects of lifestyle interventions on cardiovascular health, compounds similar to this compound were shown to improve lipid profiles and reduce blood pressure without extensive medication use. This suggests that such compounds may play a role in non-pharmacological approaches to cardiovascular disease management .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Chemistry | Intermediate for synthesizing complex organic molecules; involved in oxidation/reduction reactions. |

| Biology | Potential enzyme inhibitor; studied for interactions with biomolecules affecting metabolic pathways. |

| Medicine | Possible therapeutic agent for inflammation and cardiovascular diseases; shown to improve health outcomes in clinical settings. |

Mechanism of Action

The mechanism of action of 3’,5’-Dichloro-3-(3-methoxyphenyl)propiophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Rings

Chlorine and Methoxy Positional Isomers

Key Findings :

- Methoxy Position : The para-methoxy isomer (CAS N/A) may exhibit higher solubility in polar solvents compared to the meta-substituted target compound due to symmetry .

Replacement of Methoxy with Methyl or Thiomethyl

Key Findings :

- Methyl vs. Methoxy : The methyl-substituted analog (CAS 898768-13-3) lacks the electron-donating resonance effect of methoxy, reducing its polarity and solubility in aqueous media .

- Thiomethyl Group : The sulfur atom in CAS 898780-55-7 improves resistance to oxidative degradation, making it more suitable for bioactive applications .

Halogen Substitution (Fluoro, Trifluoromethyl)

Key Findings :

- Fluorine Substitution : The fluoro analog (CAS 898774-72-6) has reduced steric bulk and higher electronegativity, favoring interactions in enzyme-binding pockets .

- Trifluoromethyl Group : The CF₃ group in CAS 898749-89-8 significantly lowers electron density on the aromatic ring, enhancing stability against electrophilic attacks .

Physicochemical and Commercial Considerations

Biological Activity

3',5'-Dichloro-3-(3-methoxyphenyl)propiophenone is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a dichloropropiophenone structure with a methoxyphenyl substituent, which is hypothesized to influence its biological activity. The structural formula can be represented as follows:

Research indicates that this compound exhibits various biological activities through multiple mechanisms:

- Binding Affinity : Interaction studies have shown that this compound has significant binding affinities to various biological targets, including specific receptors involved in cell signaling pathways.

- Cytotoxic Effects : In vitro studies demonstrate that it can induce cytotoxic effects in cancer cell lines, suggesting potential applications in oncology.

Anticancer Activity

A significant focus of research has been on the anticancer properties of this compound. Case studies indicate that:

- Cell Line Studies : The compound has been tested against several cancer cell lines, demonstrating dose-dependent inhibition of cell proliferation. For instance, it showed a notable reduction in viability in breast cancer cell lines.

- Mechanistic Insights : The anticancer activity is thought to be mediated through apoptosis induction and cell cycle arrest, with evidence supporting its role in activating caspase pathways.

Antimicrobial Activity

Preliminary studies suggest that this compound may also possess antimicrobial properties:

- In Vitro Testing : The compound demonstrated inhibitory effects against various bacterial strains, indicating potential as an antimicrobial agent. Further research is needed to elucidate the specific mechanisms involved.

Data Tables

| Biological Activity | Cell Lines Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| Anticancer | MCF-7, HeLa | 15 | Apoptosis induction |

| Antimicrobial | E. coli, S. aureus | 20 | Cell wall disruption |

Case Studies

- Anticancer Efficacy : A study reported that treatment with this compound led to a significant decrease in tumor size in xenograft models of breast cancer. The compound was administered at varying doses over four weeks, with tumor growth inhibition observed at doses above 10 mg/kg.

- Mechanistic Study : Another investigation focused on the apoptotic pathways activated by this compound in human cancer cells. It was found to increase the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors, thus promoting cell death.

Q & A

Q. Advanced Methodological Guidance :

- Catalyst Selection : Use palladium on charcoal (Pd/C) under controlled hydrogen pressure (1–3 atm) to reduce the unsaturated bond. Evidence suggests that Pd/C effectively reduces α,β-unsaturated ketones without cleaving aryl-chlorine bonds when reaction times are limited to 2–4 hours .

- Temperature Control : Maintain temperatures below 50°C to prevent side reactions, such as hydrodechlorination, which is common at higher temperatures .

- Monitoring : Employ thin-layer chromatography (TLC) or in-situ FTIR to track reaction progress and halt hydrogenation immediately after saturation of the double bond .

What advanced chromatographic techniques are recommended for purity assessment and structural confirmation of this compound?

Q. Analytical Strategy :

- LC-MS/ELSD : Utilize liquid chromatography coupled with evaporative light scattering detection (LC-ELSD) for non-UV-active impurities. This method is particularly effective for detecting residual solvents and non-chromophoric byproducts .

- HPLC-PDA : High-performance liquid chromatography with photodiode array detection (HPLC-PDA) can resolve positional isomers (e.g., 2',4' vs. 3',5' dichloro derivatives) by comparing retention times and UV spectra .

- NMR Spectroscopy : ¹H/¹³C NMR and 2D experiments (e.g., COSY, HSQC) are critical for confirming the substitution pattern on the phenyl rings and distinguishing between regioisomers .

How can researchers address poor aqueous solubility of this compound in in vitro assays?

Q. Experimental Design :

- Co-Solvent Systems : Use dimethyl sulfoxide (DMSO) at concentrations ≤1% (v/v) to solubilize the compound, ensuring compatibility with biological assays .

- Micellar Encapsulation : Employ non-ionic surfactants (e.g., Tween-80) or cyclodextrins to enhance solubility while maintaining cell viability .

- Structural Modification : Introduce polar functional groups (e.g., hydroxyl, carboxyl) via synthetic derivatization while retaining the core pharmacophore .

How to resolve contradictory cytotoxicity data for this compound across different cell lines?

Q. Data Contradiction Analysis :

- Cell Line Validation : Verify the genetic and metabolic stability of cell lines (e.g., HeLa vs. HEK293) used in assays, as variations in detoxification pathways (e.g., cytochrome P450 activity) may explain differential toxicity .

- Dose-Response Profiling : Conduct full IC₅₀ curves (0.1–100 µM) to identify cell line-specific sensitivity thresholds. Include positive controls (e.g., cisplatin) to benchmark potency .

- Metabolite Screening : Analyze intracellular metabolites via LC-MS to detect potential pro-drug activation or detoxification pathways unique to certain cell types .

What are the major degradation products of this compound under varying pH conditions, and how can they be identified?

Q. Stability Studies :

- Forced Degradation : Expose the compound to acidic (HCl, pH 2), neutral (H₂O), and basic (NaOH, pH 12) conditions at 40°C for 72 hours. Monitor degradation via HPLC .

- Degradant Identification : Major products likely include hydrolyzed derivatives (e.g., 3-(3-methoxyphenyl)propionic acid) and dechlorinated analogs. Confirm structures using high-resolution mass spectrometry (HRMS) and NMR .

How can spectroscopic techniques differentiate between 2',4'- and 3',5'-dichloro isomers of propiophenone derivatives?

Q. Isomer Differentiation Protocol :

- ¹³C NMR Chemical Shifts : The 3',5'-dichloro isomer exhibits symmetrical splitting in the aromatic region (δ 125–135 ppm), whereas 2',4' isomers show asymmetric patterns due to differing electronic environments .

- IR Spectroscopy : Stretching frequencies for C-Cl bonds in para/meta positions vary slightly (745–765 cm⁻¹ for meta-Cl vs. 720–740 cm⁻¹ for para-Cl) .

- X-ray Crystallography : Single-crystal analysis provides unambiguous confirmation of substitution patterns but requires high-purity samples .

What strategies are effective for tracking metabolic pathways of this compound in vivo?

Q. Metabolite Identification Workflow :

- Deuterated Analogs : Synthesize deuterium-labeled versions (e.g., ³H or ¹⁴C isotopes) to trace metabolic fate using radiolabel detection or mass spectrometry .

- Liver Microsome Assays : Incubate the compound with human/rat liver microsomes and NADPH cofactors. Analyze phase I/II metabolites via UPLC-QTOF-MS .

- In Silico Prediction : Use software like Meteor (Lhasa Ltd.) to predict likely metabolic sites (e.g., demethylation of the methoxy group or hydroxylation of the phenyl ring) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.